
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazole compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share a similar triazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H8Cl2F3N3O |
|---|---|
Poids moléculaire |
374.1 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-2-[2-chloro-4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H8Cl2F3N3O/c16-10-4-2-1-3-9(10)13-21-14(24)23(22-13)12-6-5-8(7-11(12)17)15(18,19)20/h1-7H,(H,21,22,24) |
Clé InChI |
CTDHKWJMSSFAEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


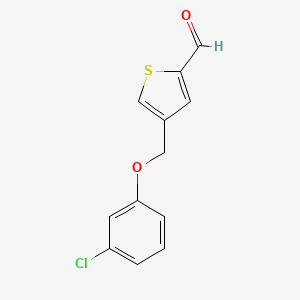

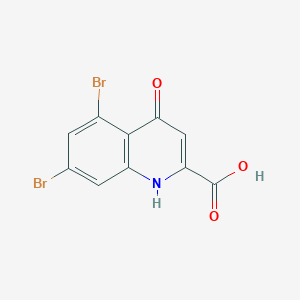
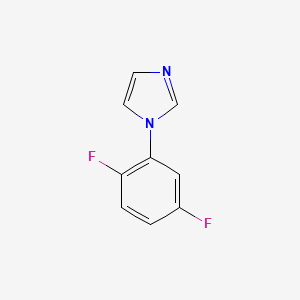
![4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole](/img/structure/B12994132.png)
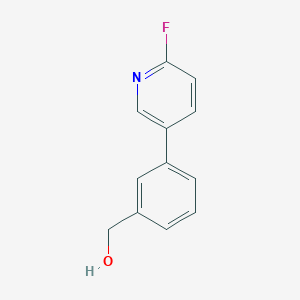
![3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile](/img/structure/B12994143.png)
![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
![1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B12994159.png)
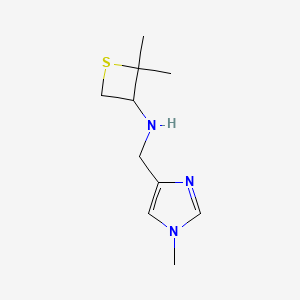
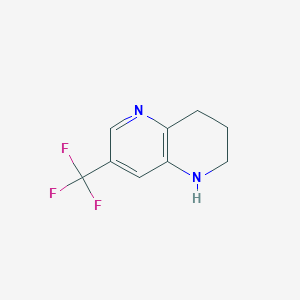
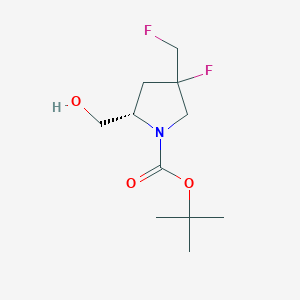
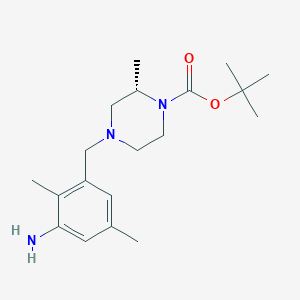
![5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994198.png)
